Cas no 2034227-47-7 (3,5-dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide)

3,5-Dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide is a synthetic compound featuring a triazolopyrimidine core linked to a dimethoxybenzamide moiety via a propyl spacer. Its structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for kinase inhibitors due to the triazolopyrimidine group's affinity for ATP-binding sites. The dimethoxybenzamide component may enhance solubility and bioavailability. This compound is of interest in drug discovery for its balanced lipophilicity and hydrogen-bonding capacity, which could improve target engagement. Its well-defined synthetic route allows for scalable production, making it suitable for research applications in developing therapeutic agents.
3,5-dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide structure
2034227-47-7 structure
商品名:3,5-dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
CAS番号:2034227-47-7
MF:C17H19N5O3
メガワット:341.364463090897
CID:6578532
PubChem ID:91813814

3,5-dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide 化学的及び物理的性質

名前と識別子

    • 3,5-dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
    • 3,5-dimethoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
    • N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide
    • F6445-3455
    • AKOS025315606
    • 2034227-47-7
    • インチ: 1S/C17H19N5O3/c1-24-14-6-13(7-15(8-14)25-2)16(23)18-5-3-4-12-9-19-17-20-11-21-22(17)10-12/h6-11H,3-5H2,1-2H3,(H,18,23)
    • InChIKey: JZQKDDAHVKTHTA-UHFFFAOYSA-N
    • ほほえんだ: C(NCCCC1=CN2N=CN=C2N=C1)(=O)C1=CC(OC)=CC(OC)=C1

計算された属性

  • せいみつぶんしりょう: 341.14878949g/mol
  • どういたいしつりょう: 341.14878949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 427
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 90.6Ų

3,5-dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6445-3455-20μmol
3,5-dimethoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034227-47-7 90%+
20μl
$79.0 2023-05-20
Life Chemicals
F6445-3455-2mg
3,5-dimethoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034227-47-7 90%+
2mg
$59.0 2023-05-20
Life Chemicals
F6445-3455-5μmol
3,5-dimethoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034227-47-7 90%+
5μl
$63.0 2023-05-20
Life Chemicals
F6445-3455-3mg
3,5-dimethoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034227-47-7 90%+
3mg
$63.0 2023-05-20
Life Chemicals
F6445-3455-15mg
3,5-dimethoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034227-47-7 90%+
15mg
$89.0 2023-05-20
Life Chemicals
F6445-3455-1mg
3,5-dimethoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034227-47-7 90%+
1mg
$54.0 2023-05-20
Life Chemicals
F6445-3455-10mg
3,5-dimethoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034227-47-7 90%+
10mg
$79.0 2023-05-20
Life Chemicals
F6445-3455-25mg
3,5-dimethoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034227-47-7 90%+
25mg
$109.0 2023-05-20
Life Chemicals
F6445-3455-50mg
3,5-dimethoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034227-47-7 90%+
50mg
$160.0 2023-05-20
Life Chemicals
F6445-3455-30mg
3,5-dimethoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
2034227-47-7 90%+
30mg
$119.0 2023-05-20

3,5-dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide 関連文献

3,5-dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamideに関する追加情報

3,5-Dimethoxy-N-[3-([1,2,4]Triazolo[1,5-a]Pyrimidin-6-yl)Propyl]Benzamide (CAS No. 2034227-47-7)

3,5-Dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide, also known by its CAS registry number 2034227-47-7, is a complex organic compound with a unique structure that combines a benzamide moiety with a triazolopyrimidine ring system. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential applications in drug development. The molecule's structure is characterized by a benzene ring substituted with two methoxy groups at the 3 and 5 positions, which are connected to an amide group linked to a triazolopyrimidine derivative via a propyl chain.

The synthesis of this compound involves multi-step reactions that require precise control over steric and electronic factors. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis of similar compounds, leading to higher yields and improved purity. The incorporation of the triazolopyrimidine ring system is particularly interesting as it is known for its potential biological activity. This heterocyclic structure is often associated with anti-inflammatory, antitumor, and antimicrobial properties in various chemical frameworks.

One of the most promising applications of this compound lies in its potential as a therapeutic agent. Preclinical studies have shown that analogs of this compound exhibit significant activity against various cancer cell lines. The methoxy groups on the benzene ring contribute to the compound's lipophilicity and stability, which are critical for its pharmacokinetic profile. Additionally, the triazolopyrimidine moiety has been implicated in modulating key cellular pathways involved in cancer progression.

In recent years, there has been a growing interest in exploring the use of such compounds as inhibitors of specific protein kinases. Kinase inhibitors are a cornerstone of modern anticancer therapy due to their ability to target specific molecular abnormalities in cancer cells. The unique combination of structural features in this compound makes it an attractive candidate for further investigation into its kinase inhibitory properties.

Beyond its therapeutic potential, this compound also serves as a valuable tool for studying molecular interactions and drug design principles. Its structure provides an excellent platform for exploring how subtle changes in chemical substituents can influence biological activity. Researchers have employed computational methods such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling to predict the binding affinities of this compound to various protein targets.

From an environmental perspective, understanding the fate and behavior of such compounds in natural systems is crucial for assessing their safety and sustainability. Recent studies have focused on evaluating the biodegradation pathways of similar compounds under different environmental conditions. These investigations are essential for ensuring that the development and use of such compounds align with eco-friendly practices.

In conclusion, 3,5-Dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide (CAS No. 2034227-47-7) represents a fascinating example of how modern chemistry can contribute to advancing our understanding of complex biological systems. With ongoing research into its synthesis, biological activity, and environmental impact, this compound holds immense promise for future innovations in drug discovery and beyond.

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